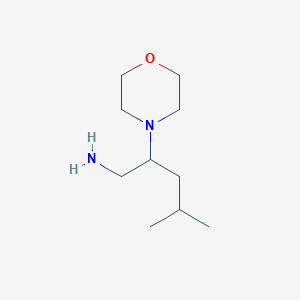

4-Methyl-2-morpholin-4-ylpentan-1-amine

Description

Contextualization of 4-Methyl-2-morpholin-4-ylpentan-1-amine within Contemporary Organic Synthesis Research

While specific research focused exclusively on this compound is limited in publicly available literature, its structure places it at the intersection of two important classes of organic compounds. The synthesis of such molecules is of interest in the exploration of new chemical space for various applications. The general methods for the preparation of substituted morpholines often involve the reaction of an appropriate amine with a bis(2-haloethyl) ether or by the reductive amination of a corresponding ketone. e3s-conferences.orgstudymind.co.uk Similarly, the synthesis of branched aliphatic amines can be achieved through various methods, including the reduction of nitriles or amides. science-revision.co.uklibretexts.org

The compound this compound, with the CAS number 923249-21-2, represents a molecule where these two key structural features are combined. cato-chem.combldpharm.com Its potential utility would be inferred from the known applications of similar structures in areas such as medicinal chemistry and catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 923249-21-2 |

| Molecular Formula | C10H22N2O |

| Molecular Weight | 186.29 g/mol |

Strategic Importance of Branched Aliphatic Amines and Morpholine (B109124) Moieties in Advanced Chemical Systems

The strategic inclusion of branched aliphatic amines and morpholine moieties in the design of new molecules is a testament to their functional importance.

Branched Aliphatic Amines: The non-linear arrangement of carbon atoms in branched aliphatic amines provides a level of steric hindrance that can be exploited to control the reactivity and selectivity of chemical transformations. In the context of medicinal chemistry, this branching can lead to more specific binding interactions with protein targets. The asymmetric synthesis of chiral branched amines is a significant area of research, as the stereochemistry of these compounds is often critical to their biological activity. nih.govacs.org

Morpholine Moieties: The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in approved drugs. researchgate.netacs.org Its presence can enhance a molecule's solubility, bioavailability, and metabolic stability. nih.gov The weak basicity of the morpholine nitrogen, a result of the electron-withdrawing effect of the ether oxygen, can be advantageous in modulating a compound's pKa for optimal physiological absorption and distribution. wikipedia.org The morpholine scaffold is found in a variety of therapeutic agents, including antibiotics and anticancer drugs. wikipedia.orgchemicalbook.com

The combination of a branched aliphatic amine with a morpholine moiety in this compound suggests a molecule designed to leverage the beneficial properties of both structural features. Further research into this and similar compounds could reveal novel applications in various fields of chemical science.

Table 2: Examples of Commercially Available Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class |

| Gefitinib | Anticancer |

| Linezolid | Antibiotic |

| Reboxetine | Antidepressant |

| Aprepitant | Antiemetic |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-morpholin-4-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-9(2)7-10(8-11)12-3-5-13-6-4-12/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEPLTLZXVWEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Morpholin 4 Ylpentan 1 Amine Conformations and Interactions

Conformational Analysis of 4-Methyl-2-morpholin-4-ylpentan-1-amine via Dynamic NMR and Chiroptical Spectroscopy

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds and the puckering of the morpholine (B109124) ring. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe these conformational changes that occur on the NMR timescale. In principle, at low temperatures, the interconversion between different conformers would be slow, potentially allowing for the observation of distinct sets of signals for each populated conformation. As the temperature increases, the rate of interconversion also increases, leading to the coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures.

While specific dynamic NMR studies on this compound are not extensively documented in publicly accessible literature, analogous systems containing morpholine rings have been shown to adopt a chair conformation. For related compounds, the energy barrier for the ring inversion of the morpholine moiety has been determined. For instance, in 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine, the morpholine ring adopts a chair conformation. nih.gov

Chiroptical spectroscopy, encompassing techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD), provides information about the stereochemistry of chiral molecules. For this compound, which possesses a chiral center at the C2 position of the pentan-1-amine chain, chiroptical methods could, in theory, be used to investigate the preferred conformations in solution. The sign and intensity of the observed Cotton effects in a CD spectrum are highly sensitive to the spatial arrangement of chromophores and auxochromes relative to the chiral center. Theoretical calculations of CD spectra for different low-energy conformers, when compared with experimental spectra, can provide valuable insights into the predominant solution-state conformation.

Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions in this compound

Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule by restricting rotational freedom and stabilizing specific geometries. rsc.org In this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond between the amine proton and either the morpholine nitrogen or oxygen would result in the formation of a five or six-membered ring, respectively.

The presence and strength of such intramolecular hydrogen bonds can be investigated using various spectroscopic techniques, primarily NMR and infrared (IR) spectroscopy. In ¹H NMR, the chemical shift of the amine protons can be indicative of hydrogen bonding; involvement in a hydrogen bond typically leads to a downfield shift. The temperature dependence of this chemical shift can also provide evidence for intramolecular hydrogen bonding. In IR spectroscopy, the N-H stretching frequency is sensitive to hydrogen bonding. A shift to a lower frequency (red shift) compared to a non-hydrogen-bonded amine is a characteristic sign of hydrogen bond formation.

Solid-State Structural Elucidation of this compound Derivatives through X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While obtaining suitable single crystals of the parent this compound might be challenging, the preparation of crystalline derivatives can facilitate structural analysis.

For instance, the reaction of the primary amine with a suitable acid can form a salt, which often has a higher propensity to crystallize. The resulting crystal structure would reveal the conformation of the molecule in the solid state, which is often one of the low-energy conformations present in solution. It would also provide unequivocal evidence of any intramolecular hydrogen bonds and show how the molecules pack in the crystal lattice through intermolecular interactions.

Although a crystal structure for this compound or its immediate derivatives is not found in the searched literature, crystallographic data for other morpholine-containing compounds and pentan-1-amine derivatives provide a basis for what might be expected. For example, the crystal structure of 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine shows the morpholine ring in a chair conformation. nih.gov Similarly, studies on cathinone (B1664624) derivatives have provided detailed physicochemical characterization, including X-ray crystallography. nih.gov

Below is a hypothetical data table summarizing potential crystallographic data for a derivative of this compound, based on typical values for organic compounds.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| R-factor | < 0.05 |

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Theoretical and Computational Investigations of 4 Methyl 2 Morpholin 4 Ylpentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 4-Methyl-2-morpholin-4-ylpentan-1-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods can provide insights into the molecule's stability, reactivity, and potential interaction sites.

The electronic structure can be characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For a molecule like this compound, the nitrogen atoms of the morpholine (B109124) ring and the primary amine are expected to be significant contributors to the HOMO, indicating these are likely sites for electrophilic attack.

Reactivity descriptors derived from quantum chemical calculations can further quantify the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These values help in predicting the global reactivity of the molecule. Additionally, local reactivity descriptors such as Fukui functions can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Value (arbitrary units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability |

| Electronegativity (χ) | 2.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 | Resistance to change in electron distribution |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule such as this compound, MD simulations are invaluable for exploring its conformational landscape and understanding the influence of solvents on its structure and dynamics. nih.gov

Conformational sampling through MD simulations can reveal the most stable three-dimensional arrangements of the molecule. The presence of a flexible pentylamine chain attached to the morpholine ring allows for a variety of conformations. The chair conformation is the most stable for the morpholine ring itself. The orientation of the pentylamine substituent (axial vs. equatorial) and the rotational isomers (rotamers) of the side chain would be key areas of investigation. Understanding the preferred conformations is crucial as they can dictate the molecule's biological activity and physical properties.

Solvent effects are critical to a molecule's behavior in a real-world environment. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can elucidate the formation of hydrogen bonds between the amine and morpholine nitrogen/oxygen atoms and the solvent. The solvation shell structure and dynamics can significantly impact the molecule's solubility, stability, and reactivity.

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (°C) (Cα-Cβ-N-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60 | 0.0 | 45 |

| 2 | 180 | 0.8 | 30 |

Note: This table presents a simplified, hypothetical outcome of a conformational analysis. A full analysis would involve multiple dihedral angles and a more complex energy landscape.

Prediction of Spectroscopic Signatures for this compound (e.g., Vibrational Modes, NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic signatures, which can aid in the identification and characterization of this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these modes. For this compound, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the alkyl groups and the morpholine ring, and C-O-C stretching of the morpholine ether linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons in the morpholine ring and the pentylamine chain would be sensitive to the molecule's conformation and the electronic environment of each nucleus. For instance, the chemical shifts of the protons on the carbon adjacent to the primary amine would be distinct from those on the morpholine ring.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 (CH₂) | 2.8 - 3.0 | Multiplet |

| H on C2 (CH) | 2.5 - 2.7 | Multiplet |

| H on C4 (CH) | 1.6 - 1.8 | Multiplet |

| Protons on Morpholine Ring (adjacent to N) | 2.4 - 2.6 | Multiplet |

| Protons on Morpholine Ring (adjacent to O) | 3.6 - 3.8 | Multiplet |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values can vary based on solvent and other experimental conditions.

Computational Prediction of Potential Reaction Pathways Involving this compound

Computational methods can be employed to explore potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the thermodynamics and kinetics of various potential reactions.

Given its structure, several reaction types could be investigated. The primary amine group is a likely site for reactions such as acylation, alkylation, and Schiff base formation. The nitrogen atom in the morpholine ring, being a tertiary amine, can also participate in reactions, for instance, as a catalyst or a nucleophile.

For example, the acylation of the primary amine with an acyl chloride could be modeled to determine the reaction's energy barrier and exothermicity. The calculations would involve locating the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. Such studies can help in predicting the feasibility of a reaction and optimizing reaction conditions.

Table 4: Hypothetical Thermodynamic Data for a Potential Reaction of this compound

| Reaction | Reactants | Products | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|

Note: The thermodynamic data presented are hypothetical and serve to illustrate the type of information that can be obtained from computational reaction pathway analysis.

Chemical Reactivity and Transformation Studies of 4 Methyl 2 Morpholin 4 Ylpentan 1 Amine

Derivatization Strategies for Functionalizing the 4-Methyl-2-morpholin-4-ylpentan-1-amine Scaffold

The primary amine group of this compound is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functional groups. Common strategies include acylation, alkylation, and sulfonylation. Acylation with acid chlorides or anhydrides readily forms amides. libretexts.orgmnstate.edu Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org Alkylation of the primary amine can lead to secondary and tertiary amines, although over-alkylation can be a challenge. msu.edumasterorganicchemistry.com More controlled monoalkylation can sometimes be achieved under specific conditions. chemrxiv.orgnih.gov

The tertiary amine of the morpholine (B109124) ring can also undergo derivatization, primarily through quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reactivity of the morpholine nitrogen can be influenced by the steric hindrance imposed by the rest of the molecule. akjournals.com

For analytical purposes, derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol or 9-fluorenylmethoxycarbonyl chloride (FMOC) can be employed to introduce chromophoric or fluorophoric tags, facilitating detection and quantification. researchgate.netthermofisher.com

Interactive Data Table: Potential Derivatization Reactions of this compound

| Functional Group | Reagent Class | Product Class |

| Primary Amine | Acid Chloride/Anhydride | Amide |

| Primary Amine | Sulfonyl Chloride | Sulfonamide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |

Mechanistic Studies of Reactions Involving the Primary Amine and Tertiary Amine Moieties of this compound

The reactions of the primary amine moiety of this compound typically proceed through nucleophilic attack of the nitrogen lone pair on an electrophilic center. For instance, acylation with an acid chloride follows a nucleophilic addition-elimination mechanism. mnstate.edu The reaction of the primary amine with aldehydes or ketones to form imines (Schiff bases) is a reversible acid-catalyzed reaction involving a tetrahedral intermediate. libretexts.org

The steric hindrance provided by the bulky 4-methylpentyl group and the adjacent morpholine ring can significantly influence the rate of these reactions. osti.govresearchgate.net Increased steric bulk around the nitrogen atom can impede the approach of electrophiles, potentially requiring more forcing reaction conditions. acs.orgdntb.gov.ua

The tertiary amine of the morpholine ring acts as a nucleophile in SN2 reactions with alkyl halides to form quaternary ammonium salts. libretexts.orgmsu.edu The rate of this reaction is also susceptible to steric effects. The chair conformation of the morpholine ring and the substitution pattern can affect the accessibility of the nitrogen's lone pair.

Stereochemical Outcomes of Reactions with Chiral this compound and its Derivatives

The presence of a chiral center at the C2 position of this compound has important implications for the stereochemical outcome of its reactions. When the chiral amine reacts with a chiral reagent, the formation of diastereomers is expected. tandfonline.com The inherent chirality of the starting material can induce stereoselectivity in the formation of new stereocenters.

Derivatization of the primary amine with a chiral derivatizing agent, such as a chiral acid chloride or a reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), will result in the formation of a pair of diastereomers. nih.govacs.org These diastereomers will have different physical properties and can often be separated by chromatography, which is a common strategy for the resolution of chiral amines. scilit.com

The stereochemistry of the starting amine can also direct the stereochemical course of reactions at other parts of the molecule, a phenomenon known as diastereoselective synthesis. For example, the reduction of an imine formed from a chiral amine can proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer of the resulting secondary amine over the other. nih.gov

Interactive Data Table: Stereochemical Considerations in Reactions of Chiral this compound

| Reactant Type | Product | Stereochemical Outcome |

| Chiral Amine + Achiral Reagent | Single Enantiomer of Product | Retention of original stereochemistry |

| Chiral Amine + Chiral Reagent | Diastereomers | Formation of a mixture of diastereomers |

| Chiral Amine Derivative in Diastereoselective Reaction | Diastereomers | Preferential formation of one diastereomer |

Applications of this compound as a Building Block in Complex Organic Molecule Synthesis

Primary amines are valuable building blocks in organic synthesis due to their ability to participate in a wide range of carbon-nitrogen bond-forming reactions. researchgate.netrsc.orgenamine.net The structural features of this compound, including its chiral center and the morpholine moiety, make it a potentially useful synthon for the construction of more complex molecules.

The morpholine ring is a common heterocyclic motif found in many biologically active compounds and approved drugs. nih.gov Therefore, derivatives of this compound could serve as intermediates in the synthesis of novel pharmaceutical agents. The lipophilic 4-methylpentyl group could also be advantageous for modulating the physicochemical properties of target molecules.

Furthermore, chiral amines and their derivatives are widely used as catalysts and ligands in asymmetric synthesis. acs.org The specific stereochemistry and steric bulk of this compound could be exploited in the design of new chiral auxiliaries or ligands for stereoselective transformations. The hindered nature of the amine may also find applications in contexts where controlled reactivity is desired. scitechdaily.comacs.org

Coordination Chemistry and Ligand Applications of 4 Methyl 2 Morpholin 4 Ylpentan 1 Amine

Design and Synthesis of Metal Complexes Utilizing 4-Methyl-2-morpholin-4-ylpentan-1-amine as a Ligand

The design of metal complexes incorporating this compound is centered on its function as a bidentate N,N'-donor ligand. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final structure and properties of the resulting complex. nih.govnih.gov

Commonly, metal halides, acetates, or perchlorates are used as starting materials. For instance, the reaction of a metal(II) chloride with this compound in a 1:1 or 1:2 metal-to-ligand molar ratio can lead to the formation of complexes with varying coordination numbers and geometries. The synthesis is often carried out in polar solvents like ethanol or acetonitrile to facilitate the dissolution of the reactants. The resulting metal complexes can then be isolated as crystalline solids through techniques such as slow evaporation or diffusion.

Table 1: Representative Synthetic Conditions for Metal Complexes of this compound

| Metal Precursor | Ligand Stoichiometry (Metal:Ligand) | Solvent | Reaction Conditions | Expected Complex |

| CoCl₂ | 1:2 | Ethanol | Reflux, 4h | [Co(L)₂Cl₂] |

| Ni(ClO₄)₂·6H₂O | 1:2 | Acetonitrile | Stirring at RT, 24h | Ni(L)₂₂ |

| Cu(OAc)₂·H₂O | 1:1 | Methanol | Stirring at RT, 12h | [Cu(L)(OAc)₂] |

| PdCl₂ | 1:1 | DMF | 80 °C, 8h | [Pd(L)Cl₂] |

L = this compound

Characterization of Coordination Modes and Geometries in Metal-4-Methyl-2-morpholin-4-ylpentan-1-amine Complexes

The coordination of this compound to a metal center typically occurs through the nitrogen atoms of the primary amine and the morpholine (B109124) ring, forming a stable five- or six-membered chelate ring. nih.gov The specific coordination mode and the resulting geometry of the complex are influenced by several factors, including the size and electronic properties of the metal ion, the nature of the counter-anions, and the steric bulk of the ligand itself. researchgate.netbirmingham.ac.uk

Commonly observed geometries for metal complexes with bidentate amine ligands include octahedral, square planar, and tetrahedral arrangements. nih.govnih.gov For example, with first-row transition metals like Co(II) and Ni(II), octahedral geometries are frequently observed, where the metal ion is coordinated to two molecules of the bidentate ligand and two anionic ligands (e.g., chloride). researchgate.net In the case of Pd(II) or Pt(II), square planar complexes are more common. nih.gov

Table 2: Expected Coordination Geometries and Spectroscopic Data for Selected Metal Complexes

| Complex | Metal Ion | Coordination Number | Probable Geometry | Key IR Bands (cm⁻¹) (Δν N-H) |

| [Co(L)₂Cl₂] | Co(II) | 6 | Octahedral | ~50-70 |

| Ni(L)₂₂ | Ni(II) | 4 or 6 | Square Planar or Octahedral | ~60-80 |

| [Cu(L)(OAc)₂] | Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | ~40-60 |

| [Pd(L)Cl₂] | Pd(II) | 4 | Square Planar | ~70-90 |

L = this compound

Mechanistic Investigations of Catalytic Reactions Mediated by this compound-Metal Complexes

Metal complexes derived from this compound are promising candidates for catalysis in a variety of organic transformations. The presence of both a primary amine and a morpholine unit can influence the electronic and steric environment around the metal center, thereby modulating its catalytic activity. nih.govmdpi.com These complexes can potentially catalyze reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. mdpi.com

Mechanistic investigations into these catalytic processes often involve a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling. For example, in a hypothetical hydrogenation reaction, the mechanism might involve the initial coordination of the substrate to the metal center, followed by hydride transfer from a metal-hydride intermediate. The role of the this compound ligand in stabilizing key intermediates and facilitating the catalytic cycle would be a central focus of such studies.

Exploration of this compound as an Organocatalyst or Chiral Auxiliary in Asymmetric Transformations

The chiral nature of this compound, arising from the stereocenter at the C2 position, makes it a valuable target for exploration as an organocatalyst or a chiral auxiliary in asymmetric synthesis. nih.govsemanticscholar.org Chiral amines are well-established organocatalysts for a range of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.gov

When used as an organocatalyst, the primary amine group can react with a carbonyl compound to form a nucleophilic enamine or a reactive iminium ion, which then participates in the asymmetric bond-forming step. The stereochemical outcome of the reaction is directed by the chiral environment created by the rest of the ligand scaffold.

As a chiral auxiliary, this compound can be covalently attached to a substrate, directing a subsequent diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. researchgate.net The effectiveness of this molecule in asymmetric transformations would depend on its ability to induce high levels of stereocontrol.

Table 3: Potential Asymmetric Reactions Catalyzed by this compound

| Reaction Type | Role of Ligand | Substrates | Expected Outcome |

| Aldol Reaction | Organocatalyst | Aldehyde and Ketone | Enantioselective formation of β-hydroxy carbonyl |

| Michael Addition | Organocatalyst | α,β-Unsaturated aldehyde and Malonate | Enantioselective formation of a new C-C bond |

| Asymmetric Reduction | Chiral Ligand for Metal | Prochiral Ketone | Enantioselective formation of a chiral alcohol |

| Diastereoselective Alkylation | Chiral Auxiliary | Carbonyl compound | Diastereoselective formation of a new C-C bond |

Advanced Analytical Methodologies for Unraveling Reaction Dynamics and Intermediates Involving 4 Methyl 2 Morpholin 4 Ylpentan 1 Amine

In-situ Spectroscopic Techniques (e.g., IR, NMR) for Monitoring Reactions of 4-Methyl-2-morpholin-4-ylpentan-1-amine

In-situ spectroscopic methods provide a real-time window into chemical reactions, allowing for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring reactions involving this compound by tracking changes in vibrational frequencies of functional groups. For instance, in an N-alkylation reaction, the disappearance of the N-H stretching band of the secondary amine in the morpholine (B109124) ring and the appearance of new C-N stretching bands can be monitored over time. This technique is particularly useful in studying the stability of related amine compounds against acidic gases, where the formation of degradation products can be observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers detailed structural information about the species present in a reacting mixture. For reactions involving this compound, ¹H and ¹³C NMR can be used to follow the changes in the chemical environment of specific atoms. For example, in a reductive amination reaction to synthesize a derivative, the appearance of new signals corresponding to the newly formed C-N bond and the disappearance of the reactant signals can be quantified over time. rsc.org Dynamic NMR studies on N-substituted morpholine derivatives have also been used to determine the energy barriers for ring inversion, providing insights into the conformational dynamics of the molecule during a reaction. researchgate.net

Interactive Data Table: Illustrative In-situ ¹H NMR Monitoring of a Hypothetical Reaction of this compound

| Time (minutes) | Reactant Peak Integral (δ 2.8 ppm) | Product Peak Integral (δ 3.1 ppm) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 30 | 0.55 | 0.45 |

| 60 | 0.25 | 0.75 |

| 120 | 0.05 | 0.95 |

Kinetic Studies and Reaction Rate Determination for Transformations Involving this compound

Kinetic studies are fundamental to understanding the factors that influence the rate of a chemical transformation. For a sterically hindered primary amine like this compound, steric effects can play a significant role in its reactivity.

The determination of reaction rates for transformations involving this compound can be achieved by monitoring the concentration of reactants or products over time using the spectroscopic methods mentioned above, or through chromatographic techniques. The data obtained can then be used to determine the reaction order, rate constants, and activation energy.

Studies on the reactions of other sterically hindered primary amines have shown that the steric bulk significantly influences the reaction rates. nih.govacs.org For example, in nucleophilic substitution reactions, the bulky substituents around the primary amine in this compound would be expected to decrease the rate of reaction compared to less hindered amines. A study on the reaction of various amines with phosphoimidazolide-activated nucleosides demonstrated that increased steric hindrance dramatically increases the kinetic barrier for the reaction. nih.gov

Interactive Data Table: Illustrative Second-Order Rate Constants for the Reaction of Various Amines

| Amine | Steric Hindrance | Rate Constant (k) (M⁻¹s⁻¹) |

| Ammonia | Low | 1.5 x 10² |

| n-Butylamine | Moderate | 8.0 x 10¹ |

| This compound (Hypothetical) | High | 5.0 x 10⁻¹ |

| tert-Butylamine | Very High | 1.2 x 10⁻² |

Mass Spectrometry-Based Approaches for Elucidating Reaction Pathways and Intermediates of this compound

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates and elucidating complex reaction pathways due to its high sensitivity and ability to provide molecular weight and structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for studying reactions in solution, as it allows for the gentle ionization of molecules directly from the liquid phase. This technique can be used to detect and characterize transient intermediates in reactions involving this compound. For instance, in a reaction where the morpholine nitrogen acts as a nucleophile, protonated intermediates can be observed and their structures proposed based on their mass-to-charge ratio (m/z). The study of foretinib (B612053) metabolism, a compound containing a morpholine moiety, successfully used LC-MS/MS to identify iminium reactive intermediates. researchgate.netrsc.org

Tandem Mass Spectrometry (MS/MS): By coupling mass analyzers, tandem mass spectrometry (MS/MS) can be used to fragment ions of interest and obtain structural information. For a reaction involving this compound, the fragmentation pattern of the protonated molecule or its reaction intermediates can help to confirm their structures. The fragmentation of morpholine-containing compounds often involves cleavage of the morpholine ring. researchgate.net Systematic investigations of the fragmentation patterns of ketamine analogues, which share some structural similarities, have been used to identify characteristic fragmentation pathways. nih.gov

Interactive Data Table: Illustrative ESI-MS Data for a Hypothetical Reaction of this compound

| Species | Proposed Structure | Observed m/z |

| Reactant | This compound | 187.3 (M+H)⁺ |

| Intermediate | Protonated Adduct with Electrophile | 289.4 (M+H)⁺ |

| Product | N-Alkylated Product | 271.4 (M+H)⁺ |

| Fragment Ion | Loss of isobutyl group from Intermediate | 232.3 |

Future Research Directions and Unexplored Avenues for 4 Methyl 2 Morpholin 4 Ylpentan 1 Amine

Novel Synthetic Strategies and Methodological Advancements for 4-Methyl-2-morpholin-4-ylpentan-1-amine

While the synthesis of morpholine-containing compounds is well-established, the development of efficient, stereocontrolled, and sustainable methods for preparing this compound remains a key area for future investigation. Current synthetic approaches often rely on multi-step sequences that may lack atom economy and employ harsh reagents. Future research could focus on the following innovative strategies:

Asymmetric Reductive Amination: A convergent and highly attractive approach would involve the asymmetric reductive amination of a suitable keto-morpholine precursor. This strategy could employ chiral catalysts, such as those based on transition metals (e.g., iridium or rhodium with chiral phosphine (B1218219) ligands), or biocatalytic methods using engineered transaminases or imine reductases. nih.gov The development of a highly stereoselective enzymatic route would offer a green and efficient synthesis of enantiopure this compound. nih.gov

Catalytic Enantioselective Alkylation: Another promising avenue is the catalytic enantioselective alkylation of a simpler amine precursor. This could involve the development of novel chiral phase-transfer catalysts or organocatalysts to control the stereochemistry at the C2 position during the formation of the carbon skeleton.

Flow Chemistry Approaches: The implementation of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. A multi-step flow process could be designed to telescope several reaction steps, minimizing purification and handling of intermediates.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Reductive Amination | High stereoselectivity, potential for green biocatalytic routes | Development of highly selective catalysts, substrate specificity of enzymes |

| Catalytic Enantioselective Alkylation | Atom economy, direct C-C bond formation | Design of efficient and selective chiral catalysts, control of over-alkylation |

| Flow Chemistry Approaches | Enhanced safety, scalability, and process control | Optimization of reaction conditions in flow, reactor design |

Expanding the Scope of Reactivity and Catalytic Applications of this compound

The unique bifunctional nature of this compound, possessing both a primary and a tertiary amine, makes it a compelling candidate for a range of catalytic applications. While morpholine (B109124) derivatives have been explored as organocatalysts, the specific potential of this diamine remains untapped. nih.govfrontiersin.org

Bifunctional Organocatalysis: The proximate primary and tertiary amine functionalities could act in a synergistic manner to catalyze a variety of organic transformations. For instance, it could be investigated as a catalyst for Michael additions, aldol (B89426) reactions, and other C-C bond-forming reactions where one amine group acts as a Brønsted base to activate the nucleophile, while the other interacts with the electrophile.

Ligand in Asymmetric Catalysis: The diamine structure of this compound makes it an attractive chiral ligand for transition metal-catalyzed asymmetric reactions. Its coordination to metals like palladium, rhodium, or copper could create a chiral environment for transformations such as asymmetric hydrogenation, allylic alkylation, or C-H activation.

Phase-Transfer Catalysis: The quaternization of the morpholine nitrogen would yield a chiral quaternary ammonium (B1175870) salt. The potential of this derivative as a phase-transfer catalyst for asymmetric alkylations, epoxidations, and other reactions involving biphasic systems warrants investigation.

| Catalytic Application | Proposed Mechanism of Action | Potential Reactions to Explore |

| Bifunctional Organocatalysis | Synergistic activation of nucleophile and electrophile | Michael additions, Aldol reactions, Mannich reactions |

| Ligand in Asymmetric Catalysis | Formation of a chiral metal complex | Asymmetric hydrogenation, Asymmetric allylic alkylation |

| Phase-Transfer Catalysis | Formation of a chiral ion pair in a biphasic system | Asymmetric alkylations, Asymmetric epoxidations |

Interdisciplinary Research Opportunities Involving this compound in Materials Science or Supramolecular Chemistry

The structural features of this compound also open doors to exciting interdisciplinary research at the interface of organic chemistry and materials science.

Monomer for Chiral Polymers: The primary amine group can be readily polymerized, for example, through reaction with diacyl chlorides or diisocyanates, to form chiral polyamides or polyureas. These morpholine-containing polymers could exhibit interesting properties such as stimuli-responsiveness or applications in chiral separations. nih.gov

Building Block for Supramolecular Assemblies: The ability of the amine groups to form hydrogen bonds suggests that this compound could be a valuable building block for the construction of ordered supramolecular structures. nih.gov This could include the formation of gels, liquid crystals, or self-assembled monolayers on surfaces. The chirality of the molecule could lead to the formation of helical or other complex chiral superstructures. mdpi.com

Functionalization of Surfaces: The primary amine provides a reactive handle for grafting this compound onto surfaces, such as silica (B1680970) or gold nanoparticles. The resulting functionalized materials could be explored for applications in heterogeneous catalysis, sensing, or as chiral stationary phases in chromatography.

Computational Chemistry’s Role in Guiding Future Experimental Research on this compound

Computational chemistry is a powerful tool that can provide valuable insights and guide experimental efforts, saving time and resources. acs.org For a molecule with unexplored potential like this compound, computational studies would be invaluable.

Conformational Analysis and Property Prediction: Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of the molecule and to predict its key physicochemical properties, such as its pKa values, dipole moment, and spectroscopic signatures (NMR, IR).

Reaction Mechanism and Catalyst Design: Computational modeling can be used to elucidate the mechanisms of potential catalytic cycles involving this compound. mdpi.com For instance, the transition states and activation energies for its role as a bifunctional organocatalyst could be calculated to predict its efficacy and stereoselectivity. Similarly, its coordination to different metal centers can be modeled to aid in the design of effective chiral ligands for asymmetric catalysis.

Simulation of Supramolecular Assembly: Molecular dynamics (MD) simulations can be utilized to study the self-assembly behavior of this compound in different solvents and to predict the structure and stability of potential supramolecular aggregates. mit.edu This could guide the experimental conditions needed to form desired materials like gels or liquid crystals.

| Computational Method | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | What are the stable conformations and pKa values? | Optimized geometries, relative energies, pKa prediction |

| DFT and Transition State Theory | What is the mechanism of organocatalysis? | Reaction pathways, activation energies, predicted stereoselectivity |

| Molecular Dynamics (MD) | How does the molecule self-assemble in solution? | Aggregation behavior, prediction of supramolecular structures |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-morpholin-4-ylpentan-1-amine, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves condensation reactions of morpholine-containing precursors with appropriate aldehydes or ketones under basic conditions. For example, similar morpholinophenyl compounds are synthesized via refluxing 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in ethanol under NaOH catalysis, followed by reaction with guanidine nitrate and LiOH to yield pyrimidin-2-amines . Key considerations include precise stoichiometric ratios, controlled heating (e.g., 200°C for condensation, 4-hour reflux for cyclization), and purification via silica-gel column chromatography with optimized solvent gradients (e.g., ethyl acetate/petroleum ether 2:8) .

Q. How can researchers reliably characterize the molecular structure and purity of this compound?

- Answer : Structural confirmation requires multi-technique validation:

- Spectroscopy : / NMR to verify amine and morpholine moieties; IR for functional group analysis (e.g., N-H stretches at ~3300 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. WinGX and ORTEP for Windows are critical for visualizing anisotropic displacement parameters and generating publication-quality figures .

- Chromatography : HPLC with UV detection to assess purity (>95% is typical for research-grade samples) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

- Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Methodological steps include:

- Cross-validation : Compare NMR-derived coupling constants with SCXRD torsion angles. For example, puckering coordinates (Cremer-Pople parameters) can quantify ring conformations in morpholine moieties .

- Computational modeling : Density Functional Theory (DFT) optimizations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data .

- Refinement checks : Use SHELXL's R-factor and residual density maps to identify overfitting in crystallographic models .

Q. What experimental design principles should guide the study of this compound's biological activity, particularly in antimicrobial assays?

- Answer :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified morpholine or alkylamine groups to isolate pharmacophoric features. For example, replacing the 4-methyl group with halogens or methoxy groups can probe electronic effects .

- Cytotoxicity screening : Parallel assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

Q. How can computational methods enhance the prediction of this compound's reactivity in nucleophilic or catalytic systems?

- Answer :

- Reactivity mapping : Molecular Electrostatic Potential (MEP) surfaces (via Gaussian09) identify nucleophilic/electrophilic sites. The amine group’s lone pair likely dominates reactivity.

- Transition-state modeling : Use QM/MM (e.g., CP2K) to simulate reactions (e.g., alkylation) and predict regioselectivity.

- Docking studies : AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) based on morpholine’s hydrogen-bonding capacity .

Methodological Challenges and Best Practices

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Answer :

- Protecting groups : Temporarily block the primary amine with Boc or Fmoc during alkylation steps to prevent unwanted substitutions.

- Low-temperature kinetics : Perform sensitive reactions (e.g., LiAlH reductions) at 0–5°C to suppress over-reduction.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers design comparative studies to evaluate this compound against structurally similar amines?

- Answer :

- Controlled variables : Fix parameters like solvent (e.g., ethanol), temperature, and catalyst (e.g., Pd/C) while varying substituents (e.g., 4-methyl vs. 4-chlorophenyl analogs) .

- Benchmarking : Compare reaction yields, purity, and biological activity metrics (e.g., IC) against reference compounds.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across triplicate experiments .

Data Interpretation and Reporting Standards

Q. What criteria validate the reproducibility of crystallographic data for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.